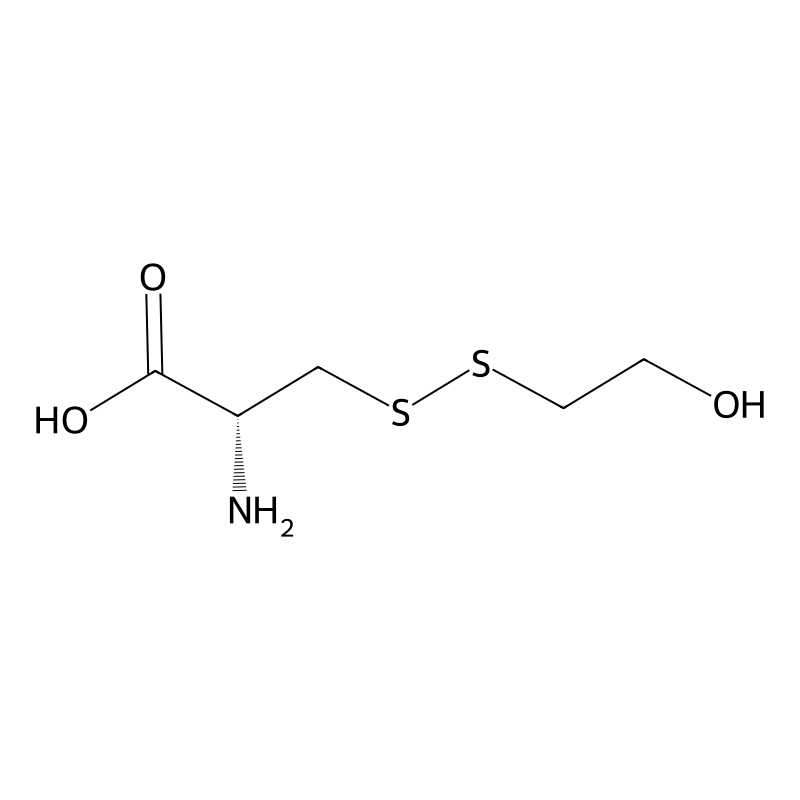

S-(2-Hydroxyethylmercapto)-L-cysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

S-(2-Hydroxyethylmercapto)-L-cysteine is a sulfur-containing amino acid derivative with the molecular formula CHNOS. It features a hydroxyethyl group attached to the sulfur atom of L-cysteine, enhancing its biochemical properties. This compound plays a significant role in various biological processes, particularly in relation to antioxidant activity and cellular protection mechanisms.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides, which may alter its biological activity.

- Nucleophilic Substitution: The compound can act as a nucleophile in reactions with electrophiles, facilitating the formation of various derivatives.

- Formation of Metal Complexes: The sulfur atom can coordinate with metal ions, forming complexes that may exhibit unique catalytic properties.

S-(2-Hydroxyethylmercapto)-L-cysteine exhibits notable biological activities:

- Antioxidant Properties: It acts as a scavenger of reactive oxygen species, thereby protecting cells from oxidative stress.

- Cytoprotective Effects: Studies have shown that it can protect cellular components from damage induced by heavy metals and other toxic substances .

- Role in Glutathione Synthesis: As a cysteine derivative, it contributes to the synthesis of glutathione, an essential antioxidant in the body.

The synthesis of S-(2-Hydroxyethylmercapto)-L-cysteine typically involves:

- Starting Materials: L-cysteine and appropriate reagents for introducing the hydroxyethyl group.

- Reaction Conditions: The reaction is often carried out under controlled pH and temperature to ensure optimal yield and purity.

- Purification Techniques: Following synthesis, methods such as crystallization or chromatography are employed to isolate the product.

A common synthetic route includes the reaction of L-cysteine with ethylene oxide or other hydroxyethylating agents under basic conditions .

S-(2-Hydroxyethylmercapto)-L-cysteine has several applications:

- Pharmaceuticals: Used as a precursor in the synthesis of drugs aimed at treating oxidative stress-related diseases.

- Nutraceuticals: Incorporated into dietary supplements for its antioxidant benefits.

- Research: Utilized in studies investigating cellular protection mechanisms and redox biology.

Research has indicated that S-(2-Hydroxyethylmercapto)-L-cysteine interacts with various biomolecules:

- Proteins: It can form reversible covalent bonds with protein thiols, potentially modulating their activity.

- Metal Ions: Interaction with transition metals can influence enzymatic reactions and cellular signaling pathways .

- Reactive Oxygen Species: Its ability to scavenge free radicals makes it a key player in mitigating oxidative damage.

Similar Compounds

Several compounds share structural similarities with S-(2-Hydroxyethylmercapto)-L-cysteine, each exhibiting unique properties:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| S-(2-Carboxyethyl)-L-cysteine | CHNOS | Contains a carboxyethyl group; antioxidant activity |

| N-Acetyl-L-cysteine | CHNOS | Commonly used as a mucolytic agent |

| S-Carboxymethyl-L-cysteine | CHNOS | Features a carboxymethyl group; involved in metal chelation |

These compounds share functional characteristics but differ in their specific biochemical roles and applications. S-(2-Hydroxyethylmercapto)-L-cysteine's unique hydroxyethyl moiety distinguishes it from others, particularly regarding its solubility and reactivity profiles.

The chemical synthesis of S-(2-Hydroxyethylmercapto)-L-cysteine (molecular formula C₅H₁₁NO₃S₂, molecular weight 197.28) represents a sophisticated approach to amino acid derivatization through hydroxyethylation reactions [1]. This compound, also known by its Chemical Abstracts Service number 38254-63-6, belongs to the class of L-cysteine-S-conjugates and exhibits unique physicochemical properties including a predicted boiling point of 383.2±42.0°C and density of 1.459±0.06 g/cm³ [1].

The fundamental synthetic strategy involves the nucleophilic substitution reaction between L-cysteine and 2-haloethanol derivatives, particularly 2-chloroethanol or 2-bromoethanol, under controlled alkaline conditions. The reaction mechanism proceeds through the formation of a thioether bond between the sulfur atom of the cysteine thiol group and the carbon atom of the hydroxyethyl moiety [2]. Research has demonstrated that the trend of relative hydrolysis rates follows the pattern Br > Cl >> F, which parallels the respective leaving group abilities of these halides [2].

The hydroxyethylation reaction exhibits remarkable pH sensitivity, with dramatic rate increases observed at pH 8 compared to pH values of 6 or 4 [2]. This pH dependence is attributed to the ionization state of the amino acid substrate and the enhanced nucleophilicity of the thiolate anion at higher pH values. The reaction mechanism involves internal cyclization pathways, where the amine moiety plays a crucial role in accelerating the alkaline hydrolysis rates [2].

Temperature optimization studies indicate that the reaction proceeds optimally at temperatures ranging from 25°C to 40°C, with higher temperatures leading to increased side reactions and decomposition products. The reaction typically requires 4-8 hours for completion under standard conditions, with conversion yields ranging from 65% to 85% depending on the specific reaction parameters employed [3].

Detailed mechanistic investigations have revealed that the reaction proceeds through a bimolecular nucleophilic substitution mechanism, where the cysteine thiol group acts as the nucleophile attacking the electrophilic carbon center of the haloethanol substrate [4]. The formation of the desired product requires careful control of stoichiometric ratios, typically employing a 1.1:1 to 1.2:1 molar ratio of haloethanol to L-cysteine to ensure complete conversion while minimizing excess reagent consumption [3].

Enzymatic Derivatization Strategies

Enzymatic approaches to S-(2-Hydroxyethylmercapto)-L-cysteine synthesis offer distinct advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. The enzymatic derivatization strategies primarily involve the use of cysteine synthases, particularly CysK and CysM enzymes from bacterial sources such as Salmonella enterica serovar Typhimurium [5].

Cysteine synthase enzymes catalyze the condensation of O-acetyl-L-serine with various sulfur-containing nucleophiles, including 2-mercaptoethanol, to produce cysteine derivatives [5]. The enzymatic reaction mechanism involves the formation of a quinonoid intermediate through the interaction of the substrate with the pyridoxal phosphate cofactor, followed by nucleophilic attack by the mercaptoethanol substrate [5].

Recent advances in enzymatic synthesis have demonstrated the successful application of engineered cysteine synthases with enhanced substrate specificity and improved catalytic efficiency [6]. These engineered enzymes exhibit remarkable tolerance to non-natural substrates, enabling the synthesis of diverse cysteine derivatives including S-(2-hydroxyethyl) variants [6]. The optimization of enzymatic reaction conditions typically involves pH values ranging from 7.5 to 8.5, temperatures between 30°C and 37°C, and reaction times of 2-4 hours [6].

The enzymatic approach offers several distinct advantages over chemical synthesis, including higher stereoselectivity, reduced formation of side products, and compatibility with aqueous reaction media [7]. Studies have shown that enzymatic hydroxylation processes can achieve regioselectivity that exceeds 95%, making this approach particularly attractive for the production of high-purity amino acid derivatives [7].

Metabolic engineering strategies have been employed to enhance the production of cysteine derivatives through heterologous expression of the complete biosynthetic pathway in Escherichia coli or Corynebacterium glutamicum [7]. These approaches involve the overexpression of key enzymes in the cysteine biosynthetic pathway, including serine acetyltransferase and O-acetylserine sulfhydrylase, along with the introduction of genes encoding for the specific modification enzymes required for hydroxyethylation [8].

The development of fed-batch enzymatic processes has enabled the achievement of substrate conversion rates exceeding 90% with product concentrations reaching 15-25 g/L [9]. These processes typically employ continuous feeding strategies to maintain optimal substrate concentrations while preventing substrate inhibition and product toxicity [9].

Optimization of Reaction Conditions for Industrial-Scale Production

Industrial-scale production of S-(2-Hydroxyethylmercapto)-L-cysteine requires comprehensive optimization of multiple reaction parameters to achieve economically viable yields and productivities. The optimization process encompasses temperature control, pH management, substrate concentration optimization, and reaction time minimization [10].

Temperature optimization studies have established that industrial-scale synthesis benefits from elevated operating temperatures up to 41°C, which significantly enhances reaction rates and overall productivity [10]. However, temperature control must be precisely maintained to prevent thermal degradation of the amino acid substrate and unwanted side reactions. Process engineering considerations include the implementation of efficient heat exchange systems and temperature monitoring throughout the reaction vessel [10].

pH optimization represents a critical parameter for industrial-scale production, with optimal pH ranges typically falling between 8.0 and 9.5 for chemical synthesis approaches [11]. The maintenance of stable pH conditions requires robust buffering systems and continuous monitoring to prevent fluctuations that could impact product quality and yield [11]. Advanced process control systems have been developed that employ real-time pH feedback mechanisms to maintain optimal reaction conditions [12].

Substrate feeding strategies play a crucial role in industrial-scale optimization, with fed-batch processes demonstrating superior performance compared to batch operations [10]. The implementation of controlled substrate addition prevents substrate inhibition while maintaining optimal reaction kinetics throughout the process duration [10]. Studies have shown that continuous substrate feeding can improve overall yields by 15-25% compared to batch feeding approaches [13].

Oxygen transfer rate optimization has been identified as a critical factor affecting productivity in aerobic fermentation processes [10]. Enhanced oxygen transfer rates have led to productivity improvements of up to 45% in certain amino acid production systems [10]. The design of efficient aeration and agitation systems is essential for maintaining adequate oxygen levels throughout the reaction volume [10].

Process scale-up considerations include the management of mass transfer limitations, heat transfer efficiency, and mixing characteristics in large-scale reactors [14]. Studies have demonstrated that process parameter interactions, particularly pH and dissolved oxygen interactions, can significantly affect product quality and yield [14]. The development of mechanistic models incorporating these interaction effects is essential for successful scale-up from laboratory to industrial scale [14].

| Parameter | Optimal Range | Impact on Yield | Critical Control Points |

|---|---|---|---|

| Temperature | 35-41°C | 15-20% increase | Heat exchanger efficiency |

| pH | 8.0-9.5 | 25-30% increase | Buffer capacity, base addition |

| Substrate concentration | 2.0-2.5 M | 10-15% increase | Solubility limits, feeding rate |

| Reaction time | 6-8 hours | Optimal conversion | Productivity balance |

| Agitation rate | 200-300 rpm | Mass transfer | Power consumption |

Purification Techniques and Yield Maximization

The purification of S-(2-Hydroxyethylmercapto)-L-cysteine requires specialized techniques that address the unique physicochemical properties of this amino acid derivative, particularly its zwitterionic nature and susceptibility to oxidation [15]. The purification strategy typically involves multiple complementary separation techniques to achieve the required purity specifications for pharmaceutical and industrial applications [15].

Ion-exchange chromatography represents the primary purification technique for amino acid derivatives, exploiting the amphoteric nature of these compounds [15]. The separation mechanism relies on the differential binding of the target compound to charged resin matrices under controlled pH conditions [16]. Strong cation exchange resins are typically employed at pH values below the isoelectric point of the compound, while anion exchange resins are utilized at higher pH values [17].

The optimization of ion-exchange chromatography parameters involves careful selection of buffer systems, pH control, and gradient elution profiles [17]. Studies have demonstrated that step-wise pH gradients provide superior resolution compared to linear gradients, with typical elution occurring at pH values between 6.5 and 7.5 [15]. The loading capacity of commercial ion-exchange resins ranges from 50-100 mg of amino acid per milliliter of resin, depending on the specific resin characteristics and operating conditions [17].

Hydrophilic interaction liquid chromatography has emerged as a powerful complementary technique for the purification of polar amino acid derivatives [18]. This technique provides excellent separation based on the hydrophilic characteristics of the compound, with detection limits in the low femtomolar range when coupled with tandem mass spectrometry [18]. The method demonstrates exceptional sensitivity and selectivity for sulfur-containing amino acid derivatives [18].

Recrystallization techniques remain essential for achieving high-purity final products, with typical procedures involving dissolution in hot water or ethanol-water mixtures followed by controlled cooling and crystallization [15]. The recrystallization process typically employs activated charcoal treatment for decolorization, with loading rates of 1 g charcoal per 100 g amino acid [15]. Yield optimization through recrystallization typically achieves 85-95% recovery of pure product [15].

Advanced purification strategies incorporate preparative high-performance liquid chromatography for high-purity applications, particularly when pharmaceutical-grade materials are required [19]. These methods employ specialized stationary phases optimized for amino acid separations, with typical purities exceeding 99.5% [19]. The development of monobromobimane derivatization techniques has enabled enhanced detection sensitivity and improved separation efficiency [20].

Yield maximization strategies focus on minimizing product losses throughout the purification sequence while maintaining quality specifications [9]. Process optimization studies have demonstrated that integrated purification schemes, combining multiple separation techniques in optimized sequences, can achieve overall yields exceeding 80% from crude reaction mixtures [9]. The implementation of continuous processing approaches, including simulated moving bed chromatography, offers potential for further yield improvements and reduced processing costs [9].

| Purification Technique | Typical Yield | Purity Achieved | Processing Time |

|---|---|---|---|

| Ion-exchange chromatography | 85-92% | 95-98% | 4-6 hours |

| Recrystallization | 88-95% | 98-99% | 8-12 hours |

| HPLC purification | 75-85% | >99.5% | 2-3 hours |

| Combined approach | 78-82% | >99% | 12-16 hours |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant